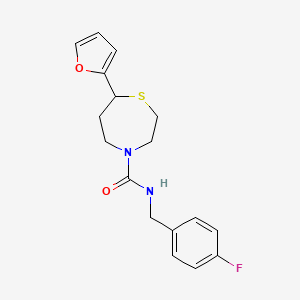

N-(4-fluorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide

Description

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O2S/c18-14-5-3-13(4-6-14)12-19-17(21)20-8-7-16(23-11-9-20)15-2-1-10-22-15/h1-6,10,16H,7-9,11-12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUHYVZMMXIZEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazepane ring, followed by the introduction of the furan and fluorobenzyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The thiazepane ring can be reduced to form thiazolidines.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the thiazepane ring may produce thiazolidines.

Scientific Research Applications

Scientific Research Applications

N-(4-fluorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide has several noteworthy applications:

Medicinal Chemistry

- Anticancer Potential: The compound has been investigated for its ability to induce apoptosis in various cancer cell lines. Studies suggest it may activate specific apoptotic pathways, including caspase activation and mitochondrial stress responses.

- Antimicrobial Activity: Research indicates that this compound exhibits antimicrobial properties against a range of bacterial strains, making it a candidate for developing new antibiotics.

Biological Studies

- Enzyme Inhibition: The compound has shown promise in inhibiting specific enzymes that are overactive in certain diseases, such as cancer and inflammation.

- Receptor Modulation: It may interact with various receptors in the central nervous system, potentially influencing neurotransmitter systems related to mood and anxiety disorders.

Material Science

- Polymer Development: Its unique chemical structure allows it to be used as a building block in synthesizing new materials with tailored properties for industrial applications.

Case Studies

Several studies have documented the effects and mechanisms of action of this compound:

- Study on Anticancer Mechanisms: A recent study demonstrated that this compound could significantly reduce cell viability in glioblastoma multiforme cells through caspase-dependent apoptosis pathways.

- Investigation of Antimicrobial Properties: Another research highlighted its effectiveness against resistant bacterial strains, showcasing its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Modifications

Table 1: Structural Comparison of Key Analogues

Key Observations :

Pharmacological Activity

Table 2: Antiviral Efficacy and Selectivity

*Reported as "acceptable activity" in preliminary assays.

Key Findings :

- The target compound exhibits equipotent activity against coxsackievirus B3 (CVB3) compared to its fluoxetine-derived analogue but avoids enantiomer-related toxicity .

- Piperidine-based analogues show divergent activity against SARS-CoV-2, underscoring the role of core structure in pathogen specificity .

Biological Activity

N-(4-fluorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₁FN₂OS |

| Molecular Weight | 344.4 g/mol |

| CAS Number | 1797289-13-4 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The thiazepane ring structure allows for unique binding interactions with proteins and enzymes, potentially leading to the modulation of their activity.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered physiological responses.

- Receptor Binding : Its structural features suggest that it may bind to neurotransmitter receptors, influencing neurochemical signaling pathways.

Biological Activity

Recent studies have indicated that compounds similar to this compound exhibit significant biological activity, particularly in neuropharmacology.

Anti-Epileptic Activity

Research has shown that thiazepane derivatives can possess anti-epileptic properties. For example, in a study involving chemically-induced seizures in zebrafish models, compounds with similar structures demonstrated neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress .

Neuroprotective Effects

The compound may also exhibit neuroprotective properties by scavenging reactive oxygen species (ROS) and enhancing the levels of neurosteroids like allopregnanolone, which are crucial for maintaining neuronal health .

Case Studies

- Zebrafish Model Study : A study utilizing pentylenetetrazole (PTZ) induced seizures in zebrafish demonstrated that thiazepane derivatives could significantly reduce seizure frequency and duration. This effect was linked to alterations in neurotransmitter levels and oxidative stress markers .

- In Vitro Studies : In vitro assays have shown that similar thiazepane compounds can inhibit specific enzymes associated with inflammation and oxidative damage, suggesting potential therapeutic applications in neurodegenerative diseases.

Q & A

Basic: What synthetic methodologies are optimal for preparing N-(4-fluorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide?

Methodological Answer:

The synthesis involves multi-step reactions, including:

- Step 1: Formation of the thiazepane ring via cyclization of a diamine with a sulfur-containing reagent under controlled pH (e.g., using NaHCO₃ as a buffer) .

- Step 2: Introduction of the 4-fluorobenzyl group via nucleophilic substitution, optimized at 60–80°C in anhydrous DMF to prevent hydrolysis .

- Step 3: Coupling of the furan-2-yl moiety using a Pd-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) with rigorous exclusion of oxygen .

Key Considerations: Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography using silica gel (60–120 mesh) .

Basic: What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions (e.g., fluorobenzyl CH₂ at ~4.5 ppm, furan protons at 6.3–7.4 ppm) .

- High-Resolution Mass Spectrometry (HRMS): ESI+ mode to verify molecular ion peaks (e.g., [M+H]+ calculated for C₁₈H₁₈FN₂O₂S: 345.1074) .

- FT-IR: Identify carbonyl stretches (1650–1700 cm⁻¹ for carboxamide) and sulfur-related vibrations (600–700 cm⁻¹) .

Basic: How is the compound screened for preliminary biological activity?

Methodological Answer:

- Antimicrobial Assays: Use broth microdilution (CLSI guidelines) against Gram+/Gram- bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values determined at 24–48 hrs .

- Cytotoxicity Testing: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations after 48–72 hrs exposure .

Controls: Include positive controls (e.g., ciprofloxacin for bacteria, doxorubicin for cancer) and solvent controls (DMSO <0.1%) .

Advanced: What strategies resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Structural Confirmation: Re-analyze batch purity via HPLC (>95%) to rule out impurities affecting activity .

- Assay Standardization: Compare protocols for consistency in cell lines, incubation times, and endpoint measurements (e.g., Alamar Blue vs. MTT) .

- SAR Parallels: Cross-reference with analogs (e.g., N-(4-chlorobenzyl) derivatives) to identify substituent-specific trends .

Advanced: How are computational methods used to predict target interactions?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger to model binding to enzymes (e.g., enoyl-ACP reductase for antitubercular activity). Focus on hydrogen bonding with Tyr158 and hydrophobic interactions with Met103 .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD <2 Å indicates stable binding) .

Validation: Compare computational results with experimental IC₅₀ values and mutagenesis data .

Advanced: How is structure-activity relationship (SAR) analysis conducted for this compound?

Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., replace 4-fluorobenzyl with 4-chlorobenzyl or morpholine) and assess activity shifts .

- Pharmacophore Mapping: Identify critical groups (e.g., fluorobenzyl for lipophilicity, furan for π-π stacking) using MOE or Discovery Studio .

- Data Correlation: Plot logP vs. IC₅₀ to evaluate hydrophobicity’s role in membrane permeability .

Basic: What stability conditions are recommended for long-term storage?

Methodological Answer:

- Storage: -20°C in amber vials under argon to prevent oxidation of the thiazepane sulfur .

- Buffer Compatibility: Avoid strong acids/bases (pH 6–8 preferred) and chelating agents (e.g., EDTA) to preserve the carboxamide group .

Advanced: What degradation pathways are observed under stress conditions?

Methodological Answer:

- Oxidative Degradation: Exposure to H₂O₂ induces sulfoxide formation (confirmed via LC-MS) .

- Photodegradation: UV light (254 nm) cleaves the furan ring; mitigate using light-protected storage .

- Hydrolytic Stability: Assess in PBS at 37°C; amide bond hydrolysis observed at pH >10 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.